molecular formula C10H15N3O3S2 B2924308 Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-67-8

Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2924308
CAS RN: 392317-67-8
M. Wt: 289.37
InChI Key: WQCHEDFJKVGVTN-UHFFFAOYSA-N
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Description

Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound with the molecular formula C10H15N3O3S2 and a molecular weight of 289.37. It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Compounds

  • Heterocyclic Derivatives Synthesis : A study by El-Sayed, Shaldom, and Al Mazrouee (2015) described the synthesis of different heterocyclic derivatives with coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings starting from Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate. These compounds were evaluated for antimicrobial and surface activities, highlighting the compound's utility in creating nonionic surface active agents El-Sayed, Shaldom, & Al Mazrouee, 2015.

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Potential : Research has explored the creation of heterocycles incorporating a thiadiazole moiety for potential use against various pathogens. For instance, compounds derived from this compound have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, demonstrating the chemical's relevance in developing novel insecticides Fadda et al., 2017.

Anti-Tumor Applications

  • Anti-Tumor Activities : The compound's derivatives have been evaluated for their anti-tumor potential. Mohareb and Gamaan (2018) investigated the use of Ethyl 2-(1 H-benzo[d]imidazol-2-yl)acetate to synthesize heterocyclic compounds with significant antitumor activities against various cancer cell lines, demonstrating the broader applicability of related compounds in cancer research Mohareb & Gamaan, 2018.

Chemical Synthesis and Biological Activity

  • Synthesis and Biological Activity : Studies also focus on synthesizing novel thiophene, pyran, and pyridine derivatives containing the thiadiazole moiety for cytotoxicity assessment. Such research endeavors aim to discover new compounds with higher efficacy against cancer cell lines, underscoring the importance of this compound derivatives in medicinal chemistry and drug development Wardakhan, Samir, & El-Arab, 2018.

properties

IUPAC Name

ethyl 2-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-3-5-7(14)11-9-12-13-10(18-9)17-6-8(15)16-4-2/h3-6H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCHEDFJKVGVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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